molecular formula C17H27N3O3S B2373507 3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide CAS No. 897611-60-8

3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide

Cat. No. B2373507
CAS RN: 897611-60-8
M. Wt: 353.48
InChI Key: VHZVDVBVSMSJEN-UHFFFAOYSA-N
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Description

“3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide” is a compound with the molecular formula C17H27N3O3S. It is a hybrid molecule that combines the chemical fragments of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide .


Synthesis Analysis

The synthesis of this compound involves the coupling reaction of the 3-methyl- or 3,3-dimethyl-2-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids with appropriately substituted secondary amines in the presence of the N,N-carbonyldiimidazole reagent .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases, such as PubChem . The molecular weight of this compound is 353.48.


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of new hybrid compounds with anticonvulsant and antinociceptive activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases, such as PubChem . The molecular weight of this compound is 353.48.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, sharing structural similarities with the compound , exhibit significant anticonvulsant activities. These compounds were synthesized to combine chemical fragments of known antiepileptic drugs, showing broad spectra of activity in preclinical seizure models without impairing motor coordination in animals, indicating a potentially better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Heterocyclic Synthesis

The compound and its derivatives have been utilized in the synthesis of novel polyfunctionally substituted pyridine and pyrazole derivatives, showcasing their versatility in organic chemistry. Such synthetic approaches allow for the creation of complex molecules with potential applications in drug development and other fields of chemistry (Hussein et al., 2008).

Antimicrobial Activity

Studies on arylazopyrazole pyrimidone clubbed heterocyclic compounds, structurally related to the compound in focus, have demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antibacterial and antifungal agents (Sarvaiya et al., 2019).

Insecticidal Activity

The research into sulfoxaflor, a novel insecticide targeting sap-feeding pests, presents a case where structurally related compounds show broad-spectrum efficacy against various insect pests. This highlights the potential of such compounds in agricultural applications, providing an alternative to existing pest control methods without cross-resistance issues (Zhu et al., 2011).

Desalination and Water Treatment

The synthesis and characterization of novel polymeric materials incorporating similar sulfonamide structures have been explored for applications in desalination and water treatment. These studies indicate the compound's potential utility in enhancing the performance of membrane technologies for water purification (Padaki et al., 2013).

Future Directions

The compound has shown promise in the field of antiepileptic drug development . Future research could focus on further optimizing its structure to enhance its antiepileptic activity and reduce potential side effects.

properties

IUPAC Name

3-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-15(2)14-17(21)18-8-13-24(22,23)20-11-9-19(10-12-20)16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZVDVBVSMSJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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